1,2,3,8,9-Pentabromodibenzo[b,d]furan
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Overview
Description
1,2,3,8,9-Pentabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, characterized by the presence of five bromine atoms attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,8,9-Pentabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents such as chloroform or carbon tetrachloride, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,8,9-Pentabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofuran derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various brominated and non-brominated dibenzofuran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,8,9-Pentabromodibenzo[b,d]furan has several scientific research applications:
Environmental Science: It is studied for its persistence and behavior in the environment, particularly in relation to its potential as a pollutant.
Materials Chemistry: The compound is used in the development of flame retardants and other materials with specific chemical properties.
Biology and Medicine: Research is ongoing into its biological activity and potential therapeutic applications, although its toxicity is a concern.
Mechanism of Action
The mechanism of action of 1,2,3,8,9-Pentabromodibenzo[b,d]furan involves its interaction with biological molecules and pathways. The bromine atoms in the compound can form strong bonds with various biomolecules, potentially disrupting normal cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is known to affect enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,7,8-Pentabromodibenzo[b,d]furan: Another brominated dibenzofuran with similar properties but different bromination pattern.
1,2,3,4,7,8-Hexabromodibenzo[b,d]furan: A more heavily brominated derivative with additional bromine atoms.
Dibenzofuran: The parent compound without bromination.
Uniqueness
1,2,3,8,9-Pentabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
617708-01-7 |
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Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,2,3,8,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-6-8(10(4)15)9-7(18-6)3-5(14)11(16)12(9)17/h1-3H |
InChI Key |
NNMJUXDLZJSYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C(=C32)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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